molecular formula C10H11FO B8424864 3-(4-FLuorophenyl)-2-methyl-2-propen-1-ol

3-(4-FLuorophenyl)-2-methyl-2-propen-1-ol

Cat. No. B8424864
M. Wt: 166.19 g/mol
InChI Key: ZUWHQNVJHRTDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-FLuorophenyl)-2-methyl-2-propen-1-ol is a useful research compound. Its molecular formula is C10H11FO and its molecular weight is 166.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-methylprop-2-en-1-ol

InChI

InChI=1S/C10H11FO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-6,12H,7H2,1H3

InChI Key

ZUWHQNVJHRTDBF-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 113 g (0.69 mole) of 3-(4-fluorophenyl)-2-methyl-2-propen-1-al in 800 ml ethanol at 10° C. was added in portions 13.1 g (0.345 mole) of sodium borohydride. After the addition was complete, the reaction mixture was stirred at room temperature overnight. The mixture was cooled in an ice bath while 350 ml of 1 N hydrochloric acid was added dropwise to give a final pH of ~7. The mixture was diluted with 500 ml water and extracted three times with methylene chloride. The organic extracts were dried and concentrated and the residue distilled to give 56.1 g (49%) of colorless liquid, b.p. 68°-70° C. (15 mm).
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
49%

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